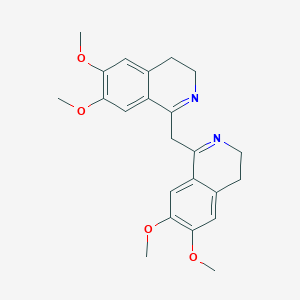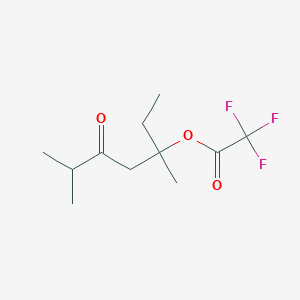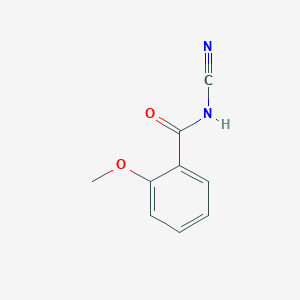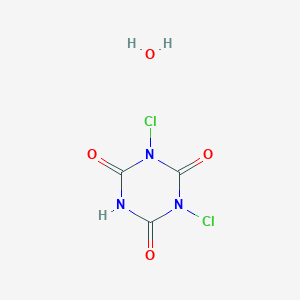![molecular formula C8H11F5O B14500223 2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane CAS No. 64632-76-4](/img/structure/B14500223.png)
2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane is a fluorinated organic compound It is characterized by the presence of a pentafluoropropene group attached to a pentane backbone through an ether linkage
Méthodes De Préparation
The synthesis of 2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane typically involves the reaction of 1,1,3,3,3-pentafluoropropene with pentanol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ether bond. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The fluorine atoms in the pentafluoropropene group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane exerts its effects involves interactions with various molecular targets. The fluorine atoms in the compound can form strong bonds with other atoms, influencing the reactivity and stability of the compound. The pathways involved depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane can be compared with other fluorinated compounds such as:
1,2,3,3,3-Pentafluoropropene: Similar in structure but lacks the ether linkage.
1,1,1,3,3-Pentafluoropropane: Contains a different arrangement of fluorine atoms.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with different chemical properties. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other similar compounds.
Propriétés
Numéro CAS |
64632-76-4 |
|---|---|
Formule moléculaire |
C8H11F5O |
Poids moléculaire |
218.16 g/mol |
Nom IUPAC |
2-(1,1,3,3,3-pentafluoroprop-1-en-2-yloxy)pentane |
InChI |
InChI=1S/C8H11F5O/c1-3-4-5(2)14-6(7(9)10)8(11,12)13/h5H,3-4H2,1-2H3 |
Clé InChI |
CEAPVHCMQJDXEV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)OC(=C(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


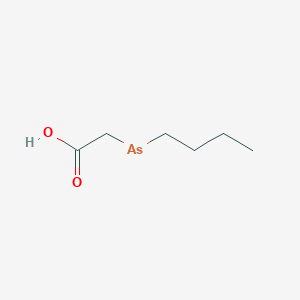
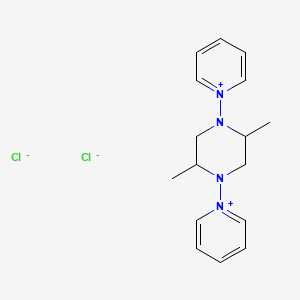
![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)
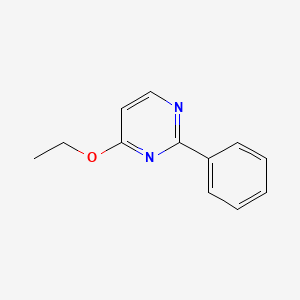
![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)

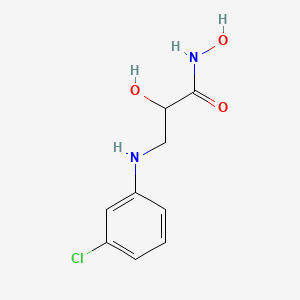
![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)
